molecular formula C17H21ClN2O2 B8336013 Tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate

Tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No. B8336013
M. Wt: 320.8 g/mol
InChI Key: BHIGUCZDSCKKFJ-UHFFFAOYSA-N
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Patent
US09346805B2

Procedure details

NaBH4 (1.29 g, 34.0 mmol) was added to a stirred solution of tert-butyl 5-chlorospiro[indole-3,4′-piperidine]-1′-carboxylate (2.57 g, 8.01 mmol) in absolute EtOH (100 mL) portionwise. The reaction was stirred at about room temperature overnight. The reaction was concentrated. The crude residue was taken up in DCM, washed with water and brine, dried over MgSO4, filtered, and concentrated. The crude residue was purified by column chromatography (25-35% EtOAc/Hexane) to yield tert-butyl 5-chlorospiro[indoline-3,4′-piperidine]-1′-carboxylate. LCMS (APCI+) m/z 223, 225 [M+H−Boc]+; Rt=3.86 min.
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:12]3([CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]3)[CH:11]=[N:10][C:7]2=[CH:8][CH:9]=1>CCO>[Cl:3][C:4]1[CH:5]=[C:6]2[C:12]3([CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:17]3)[CH2:11][NH:10][C:7]2=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.57 g
Type
reactant
Smiles
ClC=1C=C2C(=CC1)N=CC21CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at about room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (25-35% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C(=CC1)NCC21CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.